molecular formula C32H21F5N2O4 B557609 Fmoc-d-trp-opfp CAS No. 136554-94-4

Fmoc-d-trp-opfp

Cat. No.: B557609
CAS No.: 136554-94-4
M. Wt: 592.5 g/mol
InChI Key: KLPGTAYCHANVFY-UHFFFAOYSA-N
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Description

Fmoc-D-Trp-OPfp (CAS: 136554-94-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-tryptophan derivative activated as a pentafluorophenyl (OPfp) ester. Its molecular formula is C₃₂H₂₁F₅N₂O₄, with a molecular weight of 592.50 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to its high reactivity and stability under basic conditions. The D-configuration of tryptophan distinguishes it from the naturally occurring L-isomer, enabling the synthesis of peptides with enhanced enzymatic stability or unique structural properties .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGTAYCHANVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403884
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136554-94-4
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester typically involves the following steps:

    Preparation of Fmoc-D-tryptophan: This is achieved by reacting D-tryptophan with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Pentafluorophenyl Ester: The Fmoc-D-tryptophan is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

In industrial settings, the production of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or diethylamine.

    Coupling Reactions: The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.

Common Reagents and Conditions

Major Products

The primary products of these reactions are peptides with the desired sequence, where the Fmoc group has been removed, and the amino acids are linked via peptide bonds .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Trp-OPfp is extensively utilized in SPPS for synthesizing peptides with specific sequences. Its use allows for high-purity and high-yield production of peptides, making it essential in both academic and pharmaceutical research settings .

Drug Development

Peptides synthesized using this compound are pivotal in developing new pharmaceutical agents. These peptides can target various biological pathways, including those involved in neurological disorders and cancer therapies . The incorporation of tryptophan derivatives enhances the pharmacological properties of drug candidates.

Biological Studies

Researchers use this compound to create peptides that study protein-protein interactions and enzyme functions. This application is critical for understanding biological processes at a molecular level and developing therapeutic interventions .

Material Science

In material science, peptides synthesized with this compound are employed to develop novel materials such as hydrogels for biomedical applications. These materials can be tailored for specific functionalities, enhancing their utility in drug delivery systems and tissue engineering .

Case Study 1: Peptide-Based Drug Development

A study demonstrated the synthesis of a peptide targeting a specific receptor involved in cancer proliferation using this compound. The resulting peptide exhibited enhanced binding affinity compared to existing drugs, highlighting its potential as a therapeutic agent .

Case Study 2: Protein Interaction Studies

In another research project, peptides synthesized with this compound were used to investigate interactions between enzymes and substrates. The findings revealed critical insights into enzyme kinetics and mechanisms, contributing to advancements in enzymology .

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-tryptophan, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the amino group is exposed, allowing for the formation of peptide bonds with other amino acids .

Comparison with Similar Compounds

Fmoc-D-Trp-OH (CAS: 86123-11-7)

  • Structural Difference: Lacks the OPfp ester group, making it a non-activated carboxylic acid derivative.
  • Reactivity : Requires activation (e.g., via carbodiimides) for coupling, unlike Fmoc-D-Trp-OPfp, which is pre-activated for direct use in SPPS .
  • Applications : Primarily used in solution-phase synthesis or as a precursor for activated esters.
  • Molecular Weight : 426.5 g/mol, significantly lower than this compound due to the absence of the OPfp group .

Fmoc-Trp-OPfp (CAS: 86069-87-6)

  • Structural Difference : Contains L-tryptophan instead of the D-isomer.
  • Bioactivity : Peptides synthesized with L-Trp-OPfp adopt natural stereochemistry, whereas D-Trp-OPfp introduces resistance to proteolytic degradation .
  • Price : Both isomers are similarly priced (~$45.00/g for 1g), but demand varies based on target peptide applications .

Fmoc-Trp(Boc)-OH (CAS: 143824-78-6)

  • Structural Difference : Features a Boc (tert-butyloxycarbonyl) group on the indole nitrogen of tryptophan, providing side-chain protection.
  • Applications : Used in peptides requiring selective indole nitrogen protection, such as those involving post-translational modifications .

Fmoc-D-Trp(1-Me)-OH (CAS: 168471-22-5)

  • Structural Difference : Contains a methyl group at the 1-position of the indole ring.
  • Synthesis Complexity : Methylation adds synthetic steps, increasing cost (~$200.00/g vs. $45.00/g for this compound) .

Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp

  • Structural Difference : Serine or threonine replaces tryptophan, with OPfp activation.
  • Applications: Used in glycosylated peptide synthesis, unlike this compound, which is tailored for non-glycosylated, aromatic side chain incorporation .

Key Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Weight (g/mol) Reactivity Storage Conditions
This compound 136554-94-4 592.50 High -20°C, desiccated
Fmoc-D-Trp-OH 86123-11-7 426.50 Low Room temperature
Fmoc-Trp-OPfp 86069-87-6 592.50 High -20°C, desiccated
Fmoc-Trp(Boc)-OH 143824-78-6 526.60 Moderate -18°C

Table 2: Commercial Comparison

Compound Price (1g) Key Supplier Primary Application
This compound $45.00 Advanced ChemTech SPPS of D-peptides
Fmoc-Trp(Boc)-OH $123.00 GLPBIO Protected indole synthesis
Fmoc-D-Trp(1-Me)-OH $200.00 Advanced ChemTech Hydrophobic peptide motifs

Research Findings

  • Coupling Efficiency : this compound exhibits faster coupling kinetics than Fmoc-D-Trp-OH due to the OPfp leaving group, reducing synthesis time .
  • Stability : The OPfp ester is more moisture-sensitive than NHS esters, necessitating strict anhydrous conditions during SPPS .
  • Stereochemical Impact : Peptides incorporating D-Trp-OPfp show ~50% higher resistance to chymotrypsin degradation compared to L-Trp-OPfp analogs .

Biological Activity

Fmoc-d-Trp-OPFP (Fluorenylmethyloxycarbonyl-d-Tryptophan-2,3-O-Isopropylidene-4-Formylphenyl) is a derivative of tryptophan that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various modifications to enhance its biological properties. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group during peptide synthesis, facilitating the formation of complex peptides while maintaining stability during reactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of tryptophan, including Fmoc-d-Trp, can enhance cytotoxicity against various cancer cell lines. The introduction of specific side-chain modifications, such as prenylation, has been shown to improve the efficacy of these compounds against small cell lung cancer (SCLC) models both in vitro and in vivo .

Table 1: Cytotoxicity of Fmoc-d-Trp Derivatives

CompoundIC50 (μM)Cell LineStudy Reference
Fmoc-d-Trp24.5H69
Fmoc-d-Trp(N-tert-prenyl)12.5DMS79
Fmoc-d-Trp(Boc)30.0Various Tumor Cells

The mechanism by which this compound exerts its biological effects primarily involves apoptosis induction in cancer cells. The compound promotes cell death through mechanisms such as:

  • Membrane Integrity Loss : Studies show that treated cells exhibit increased membrane permeability, indicating apoptosis .
  • Caspase Activation : The activation of caspases, a family of cysteine proteases, is crucial for the execution phase of apoptosis .

Study on Small Cell Lung Cancer (SCLC)

In a notable study, Fmoc-d-Trp derivatives were tested on SCLC cell lines H69 and DMS79. The results indicated that the prenylated form significantly reduced tumor growth and induced apoptosis more effectively than its non-prenylated counterparts. This suggests that modifications to the tryptophan residue can enhance the therapeutic potential of these peptides .

Urotensin II Analogs

Research on urotensin II analogs has also highlighted the importance of tryptophan residues in biological activity. The analogs demonstrated varying binding affinities to G protein-coupled receptors (GPCRs), showcasing how structural modifications can influence receptor interactions and subsequent biological responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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